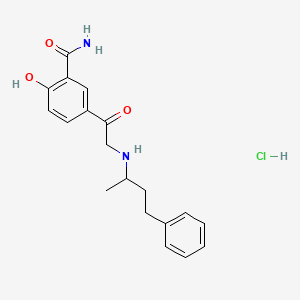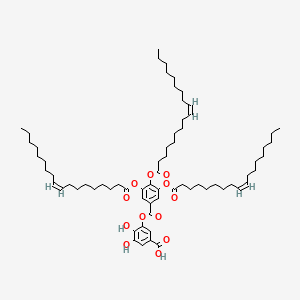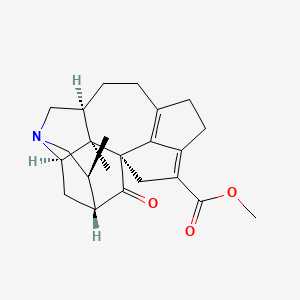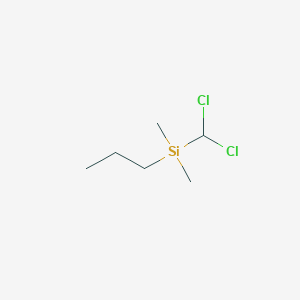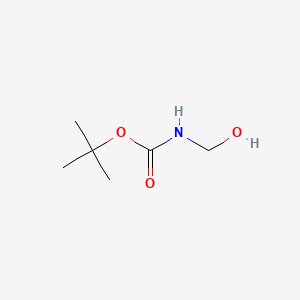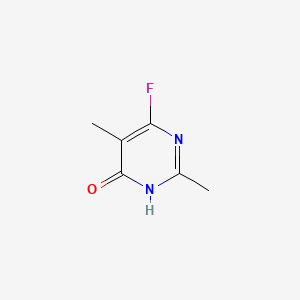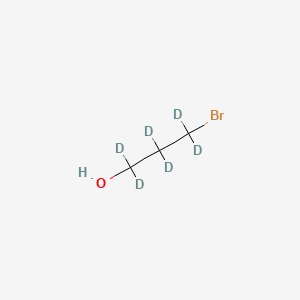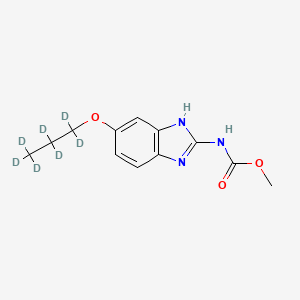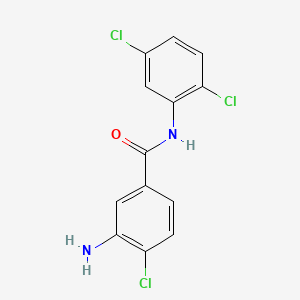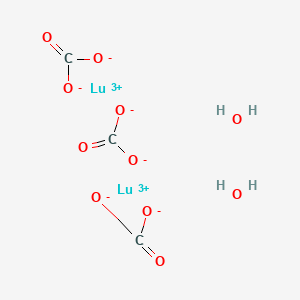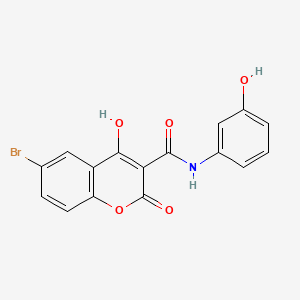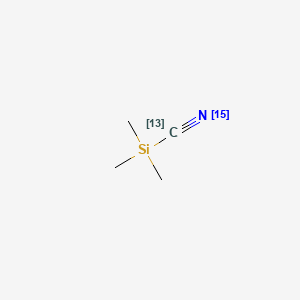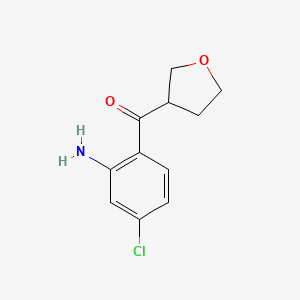
(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone, commonly referred to as ACOM, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, including biochemistry, physiology, and drug development. ACOM has been found to have a number of unique properties, including a low toxicity profile, a high solubility in water, and a relatively low melting point.
科学的研究の応用
Gastrointestinal Methionine Shuttle
Research on methionine, an essential amino acid with functions in protein synthesis, transmethylation reactions, and as a component of antioxidant systems, highlights the importance of amino acids in health and disease. The study by Mastrototaro et al. (2016) discusses the transport proteins relevant for methionine absorption in the gastrointestinal tract, reflecting the complexity of amino acid transport and its implications for health (Mastrototaro et al., 2016).
Environmental Impact of Chlorophenols
Krijgsheld & Gen (1986) assessed the environmental consequences of chlorophenols, highlighting their moderate toxicity to aquatic life and potential for bioaccumulation. This study underscores the environmental considerations necessary when dealing with chlorinated compounds (Krijgsheld & Gen, 1986).
Methanotrophs and Biotechnological Applications
The study by Strong, Xie, & Clarke (2015) on methanotrophs, bacteria that use methane as their sole carbon source, showcases the potential of microbial systems to generate value-added products from simple carbon sources. This research could provide insight into the biotechnological applications of microbial metabolism for compounds with specific functionalities (Strong, Xie, & Clarke, 2015).
Spin Label Amino Acids in Peptide Studies
Schreier et al. (2012) reviewed the use of the spin label amino acid TOAC in peptide studies, highlighting its utility in analyzing peptide secondary structure and dynamics. This demonstrates the relevance of specific amino acids in advanced biochemical and biophysical research (Schreier et al., 2012).
特性
IUPAC Name |
(2-amino-4-chlorophenyl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMASCOGUDXJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
